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molecular formula C9H7F2NO3 B8736533 Carbamoylmethyl 2,6-difluorobenzoate

Carbamoylmethyl 2,6-difluorobenzoate

Cat. No. B8736533
M. Wt: 215.15 g/mol
InChI Key: VLBXURPBCGREHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04309566

Procedure details

This compound was prepared in the manner of Example I, using 10.0 grams (0.063 mole) of 2,6-difluorobenzoic acid, 4.2 grams (0.063 mole) of potassium hydroxide, 5.9 grams (0.063 mole) of 2-chloroacetamide, and 1.7 grams of 1,4,7,10,13,16-hexaoxacyclooctadecene in 250 ml of dry toluene. The crude product was recrystallized once with ethyl acetate, then with ethyl acetate-hexane, using decolorizing carbon. The yield was 5.2 grams of (aminocarbonyl)methyl 2,6-difluorobenzoate; mp 108.5°-110°. The ir and the nmr spectra were consistent with the proposed structure.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step Two
Quantity
5.9 g
Type
reactant
Reaction Step Three
Name
1,4,7,10,13,16-hexaoxacyclooctadecene
Quantity
1.7 g
Type
reactant
Reaction Step Four
Quantity
250 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]([F:11])[C:3]=1[C:4]([OH:6])=[O:5].[OH-].[K+].Cl[CH2:15][C:16]([NH2:18])=[O:17].O1CCOCCOCCOCCOCCOC=C1>C1(C)C=CC=CC=1>[F:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]([F:11])[C:3]=1[C:4]([O:6][CH2:15][C:16]([NH2:18])=[O:17])=[O:5] |f:1.2|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
FC1=C(C(=O)O)C(=CC=C1)F
Step Two
Name
Quantity
4.2 g
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
5.9 g
Type
reactant
Smiles
ClCC(=O)N
Step Four
Name
1,4,7,10,13,16-hexaoxacyclooctadecene
Quantity
1.7 g
Type
reactant
Smiles
O1C=COCCOCCOCCOCCOCC1
Step Five
Name
Quantity
250 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This compound was prepared in the manner of Example I
CUSTOM
Type
CUSTOM
Details
The crude product was recrystallized once with ethyl acetate

Outcomes

Product
Name
Type
Smiles
FC1=C(C(=O)OCC(=O)N)C(=CC=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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